molecular formula C9H18F2N2O2 B2429246 tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate CAS No. 558443-90-6

tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate

Cat. No.: B2429246
CAS No.: 558443-90-6
M. Wt: 224.252
InChI Key: HMXXEOUAHXYGFT-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions and applications.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Studied for its potential use in enzyme inhibition and protein modification.

Medicine:

  • Investigated for its potential as a prodrug, where the carbamate group is cleaved in vivo to release the active drug.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its specific biological targets, which are currently unknown .

Safety and Hazards

The safety and hazards associated with “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its exact structure and properties. In general, carbamates can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future research directions for “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,3-difluorobutyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized derivatives with functional groups like ketones or aldehydes.

    Reduction: Reduced derivatives with primary or secondary amines.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Comparison with Similar Compounds

  • tert-butyl N-(4-amino-3-(trifluoromethyl)phenyl)carbamate
  • tert-butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
  • tert-butyl N-(2-aminophenyl)carbamate

Uniqueness:

  • The presence of the 3,3-difluorobutyl group imparts unique steric and electronic properties to the compound, making it distinct from other carbamates.
  • The difluoro substitution enhances the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

This detailed article provides a comprehensive overview of tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXXEOUAHXYGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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